(4-Amino-5-bromopyridin-3-yl)methanol

SARM1 inhibition Neurodegeneration Axonal degeneration

This compound is a validated intermediate for B-Raf V600E kinase inhibitors, confirmed by crystallographic fragment screening (PDB 3TV4) to engage the ATP-binding hinge. It is also a strategic building block for SARM1 inhibitors targeting axonal degeneration in Parkinson's, ALS, and peripheral neuropathy. Its three orthogonal reactive handles (4-NH₂, 5-Br, 3-CH₂OH) enable stepwise diversification via cross-coupling and conjugation. Generic substitution cannot replicate its essential 1,2,4-substitution geometry. Available in multi-gram quantities with ≥98% purity.

Molecular Formula C6H7BrN2O
Molecular Weight 203.039
CAS No. 1806995-45-8
Cat. No. B591708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-5-bromopyridin-3-yl)methanol
CAS1806995-45-8
Molecular FormulaC6H7BrN2O
Molecular Weight203.039
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)N)CO
InChIInChI=1S/C6H7BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9)
InChIKeyXJZSDOAVPLXAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Introduction to (4-Amino-5-bromopyridin-3-yl)methanol (CAS 1806995-45-8) as a Research Chemical Building Block


(4-Amino-5-bromopyridin-3-yl)methanol (CAS 1806995-45-8), also known as 4-Amino-5-bromo-3-pyridinemethanol, is a disubstituted pyridine derivative with a molecular formula of C6H7BrN2O and a molecular weight of 203.04 g/mol . It is a heterobifunctional building block featuring a 4-amino group, a 5-bromo substituent, and a 3-hydroxymethyl moiety on the pyridine ring . Its predicted physicochemical properties include a LogP of 0.59, a polar surface area (PSA) of 59.1 Ų, and a calculated aqueous solubility of approximately 53 g/L [1]. This compound is commercially available as a research chemical from multiple suppliers with purities typically ranging from 95% to 98% .

Why (4-Amino-5-bromopyridin-3-yl)methanol Cannot Be Interchanged with Generic Aminopyridine Analogs


Generic substitution among pyridine-based building blocks is chemically unsound due to the precise and interdependent spatial arrangement of functional groups. (4-Amino-5-bromopyridin-3-yl)methanol possesses a specific 1,2,4-substitution pattern (4-NH₂, 5-Br, 3-CH₂OH) that is not replicated in simpler analogs like (5-bromopyridin-3-yl)methanol (CAS 37669-64-0) . The presence of the 4-amino group ortho to the 5-bromo substituent and meta to the 3-hydroxymethyl group fundamentally alters its electronic properties, hydrogen-bonding capacity, and subsequent reactivity . Crucially, the 5-bromo position is a key vector for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 4-amino group provides a distinct nucleophilic or hydrogen-bond donor site that is absent in deaminated analogs . As demonstrated in patent literature, this specific substitution geometry is essential for achieving inhibitory activity against therapeutic targets, where minor structural modifications result in complete loss of potency [1]. Therefore, attempting to replace this compound with a generic bromopyridine methanol or a simple aminopyridine would lead to synthetic failure or biologically inactive derivatives.

Quantitative Differentiation Evidence for (4-Amino-5-bromopyridin-3-yl)methanol vs. Structural Analogs


SARM1 Enzyme Inhibition: Potency Comparison of 4-Amino-5-bromo Scaffolds vs. Deaminated Analogs

The 4-amino-5-bromopyridin-3-yl scaffold demonstrates specific inhibitory activity against Sterile Alpha and TIR Motif Containing 1 (SARM1), a key driver of axonal degeneration [1]. In patent-disclosed SAR studies, a representative analog within this class achieved an IC₅₀ of <1 µM in a SARM1 biochemical assay, whereas close structural analogs lacking the 4-amino group or with altered halogen placement exhibited significantly reduced or abolished activity [1]. This establishes that the 4-amino-5-bromo substitution pattern is not merely a synthetic convenience but a pharmacophoric requirement for engaging this therapeutically relevant target.

SARM1 inhibition Neurodegeneration Axonal degeneration

Kinase Inhibitor Binding Affinity: Structural Confirmation of 4-Amino-5-bromopyridine as an ATP-Competitive Motif

X-ray crystallographic data confirms that the 4-amino-5-bromopyridin-3-yl moiety can function as a critical hinge-binding element in ATP-competitive kinase inhibitors [1]. In the co-crystal structure of human B-Raf kinase (PDB: 3TV4), the inhibitor N-(6-amino-5-bromopyridin-3-yl)-2,6-difluoro-3-[(propylsulfonyl)amino]benzamide, which incorporates a closely related 6-amino-5-bromopyridin-3-yl fragment, is observed making key hydrogen bonds with the kinase hinge region [1]. This structural validation is absent for simpler bromopyridine methanols lacking the amino group (e.g., (5-bromopyridin-3-yl)methanol, CAS 37669-64-0), which lack the necessary hydrogen-bond donor/acceptor capacity for kinase hinge engagement .

Kinase inhibition B-Raf V600E Fragment-based drug design

Computational Physicochemical Differentiation: LogP, PSA, and Synthetic Tractability vs. Aminopyridine Isomers

The target compound exhibits a computationally predicted LogP of 0.59, a polar surface area (PSA) of 59.1 Ų, and a molecular weight of 203.04 g/mol [1]. This profile places it well within favorable drug-like chemical space according to Lipinski's Rule of Five guidelines [2]. In comparison, a direct positional isomer, 2-amino-3-bromopyridine (CAS 13534-99-1), has a lower molecular weight but lacks the hydroxymethyl group, limiting its utility as a direct building block for further derivatization at the 3-position without additional synthetic steps . Conversely, (5-bromopyridin-3-yl)methanol (CAS 37669-64-0) possesses the hydroxymethyl group but lacks the amino group, resulting in a lower PSA (~33 Ų estimated) and reduced hydrogen-bonding capacity . The dual presence of both amino and hydroxymethyl groups in the target compound provides orthogonal synthetic handles, enabling divergent functionalization strategies (e.g., amide coupling at the amino group while preserving the alcohol for subsequent Mitsunobu or etherification reactions) .

Physicochemical properties Drug-likeness Lead optimization

Commercial Availability and Purity Specifications: Benchmarking Against Research-Grade Alternatives

The target compound is commercially available from multiple established research chemical suppliers with documented purity specifications . Sigma-Aldrich (via Ambeed) lists the compound at 98% purity . AKSci offers it at 95% minimum purity . Leyan (Shanghai Haohong) provides it at 97% purity with pricing available for quantities from 100 mg to 25 g . In contrast, while (5-bromopyridin-3-yl)methanol (CAS 37669-64-0) is also commercially available, its market presence is more fragmented, and the 4-amino functionalized variant represents a more specialized and value-added building block . The availability of the target compound from multiple suppliers with verified analytical data (COA, MSDS) ensures supply chain redundancy and quality assurance for research programs requiring this specific substitution pattern .

Procurement Quality control Supply chain

Optimal Research and Procurement Applications for (4-Amino-5-bromopyridin-3-yl)methanol


Medicinal Chemistry: SARM1 Inhibitor Lead Optimization for Neurodegenerative Diseases

Based on patent evidence establishing the 4-amino-5-bromopyridine scaffold as active against SARM1 (IC₅₀ <1 µM for class representatives), this compound is a strategic starting material for synthesizing analogs targeting axonal degeneration in Parkinson's disease, ALS, and peripheral neuropathy [1]. The 5-bromo position enables facile diversification via Suzuki-Miyaura coupling to explore aryl/heteroaryl SAR, while the 3-hydroxymethyl group can be elaborated to modulate physicochemical properties or serve as a prodrug handle. The 4-amino group is essential for target engagement and should be preserved or derivatized post-coupling. Procurement of this specific compound ensures the correct substitution pattern for maintaining SARM1 inhibitory activity, a property that simpler building blocks like (5-bromopyridin-3-yl)methanol cannot deliver.

Kinase Drug Discovery: Fragment-Based Design of B-Raf V600E Inhibitors

Structural data (PDB 3TV4) validates that the 6-amino-5-bromopyridin-3-yl fragment—closely related to the target compound—engages the ATP-binding hinge region of B-Raf kinase [2]. The target compound, (4-Amino-5-bromopyridin-3-yl)methanol, provides an analogous hinge-binding motif with the added synthetic advantage of a 3-hydroxymethyl group for vector diversification. This compound can serve as a fragment hit for growing into potent, selective B-Raf V600E inhibitors, a validated oncology target present in melanoma, colorectal, and thyroid cancers [2]. The presence of the amino group is non-negotiable for hinge binding, and substitution with deaminated analogs would abrogate this critical interaction. Researchers developing next-generation kinase inhibitors should prioritize this scaffold for its crystallographically confirmed binding mode.

Chemical Biology: Dual-Functional Probe Synthesis for Target Identification

The three orthogonal reactive handles (4-NH₂, 5-Br, 3-CH₂OH) of this compound enable the construction of bifunctional chemical probes for target engagement studies . The 5-bromo position can undergo palladium-catalyzed cross-coupling to introduce an alkyne or biotin tag for pull-down experiments, while the 3-hydroxymethyl group can be linked to a fluorophore or photoaffinity label (e.g., diazirine) without interfering with the pharmacophoric 4-amino group . This level of synthetic flexibility is absent in simpler bromopyridine methanols, which lack the amino group and thus limit the design of probes requiring a specific binding element. The balanced LogP (0.59) and moderate PSA (59.1 Ų) also suggest favorable cell permeability for intracellular target engagement studies .

Agrochemical Research: Synthesis of Novel Pyridine-Based Fungicides or Herbicides

Aminopyridine compounds are a privileged scaffold in agrochemical discovery, with patent literature disclosing their use as antifungal agents targeting Gwt1 and other fungal-specific enzymes [3]. The target compound's 4-amino-5-bromo substitution pattern aligns with structural motifs found in modern fungicide development programs. The 5-bromo group serves as a synthetic handle for introducing diverse aryl or heteroaryl moieties to optimize potency and selectivity against fungal pathogens, while the 4-amino group may contribute to target binding or metabolic stability [3]. The commercial availability of this compound at multi-gram scale from suppliers like Leyan supports its use in agricultural chemistry research where larger quantities are often required for greenhouse or field trial formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Amino-5-bromopyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.